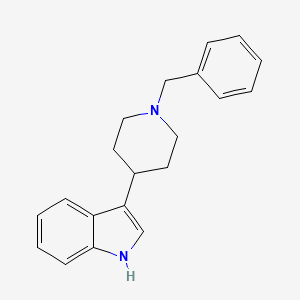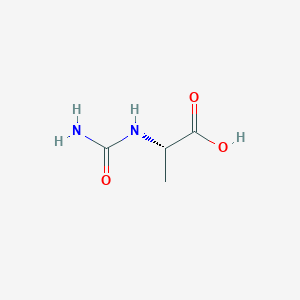
(2S)-2-(carbamoylamino)propanoic acid
概要
説明
(2S)-2-(carbamoylamino)propanoic acid, also known as L-citrulline, is a naturally occurring amino acid. It is an intermediate in the urea cycle, which is essential for the detoxification of ammonia in the liver. L-citrulline is found in various foods, including watermelons, and is also produced endogenously in the body. It plays a crucial role in the production of nitric oxide, which is important for cardiovascular health.
準備方法
Synthetic Routes and Reaction Conditions
L-citrulline can be synthesized through several methods. One common method involves the reaction of ornithine with carbamoyl phosphate in the presence of the enzyme ornithine transcarbamylase. This reaction occurs naturally in the urea cycle. In a laboratory setting, L-citrulline can be synthesized by reacting L-ornithine with urea under controlled conditions.
Industrial Production Methods
Industrial production of L-citrulline typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-citrulline. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain pure L-citrulline.
化学反応の分析
Types of Reactions
L-citrulline undergoes several types of chemical reactions, including:
Oxidation: L-citrulline can be oxidized to form L-arginine, another important amino acid in the urea cycle.
Reduction: Reduction reactions involving L-citrulline are less common but can occur under specific conditions.
Substitution: L-citrulline can participate in substitution reactions, particularly in the formation of peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although these reactions are less common.
Substitution: Peptide bond formation typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
Oxidation: The major product of oxidation is L-arginine.
Reduction: Reduction products are less well-documented.
Substitution: Peptide bond formation results in dipeptides or polypeptides containing L-citrulline.
科学的研究の応用
L-citrulline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds.
Biology: L-citrulline is studied for its role in the urea cycle and its effects on nitric oxide production.
Medicine: It is used in the treatment of conditions such as erectile dysfunction and cardiovascular diseases due to its ability to increase nitric oxide levels.
Industry: L-citrulline is used in dietary supplements to enhance athletic performance and reduce muscle fatigue.
作用機序
L-citrulline exerts its effects primarily through its role in the urea cycle and nitric oxide production. It is converted to L-arginine in the kidneys, which is then used to produce nitric oxide. Nitric oxide is a vasodilator, meaning it helps to relax and widen blood vessels, improving blood flow and reducing blood pressure. This mechanism is crucial for cardiovascular health and is also the basis for its use in treating erectile dysfunction.
類似化合物との比較
L-citrulline is similar to other amino acids such as L-arginine and L-ornithine. it has unique properties that make it particularly effective in increasing nitric oxide levels. Unlike L-arginine, L-citrulline is not subject to rapid degradation by the enzyme arginase, making it a more efficient precursor for nitric oxide production.
Similar Compounds
L-arginine: Another amino acid involved in nitric oxide production.
L-ornithine: A precursor in the urea cycle that can be converted to L-citrulline.
L-lysine: An essential amino acid with different metabolic pathways but similar structural features.
特性
IUPAC Name |
(2S)-2-(carbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWEUMSEVLFEQ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18409-49-9 | |
| Record name | (2S)-2-(carbamoylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


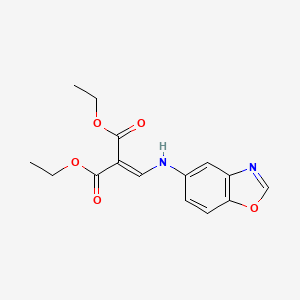
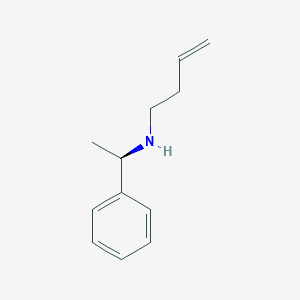
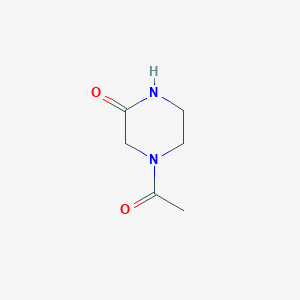
![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)
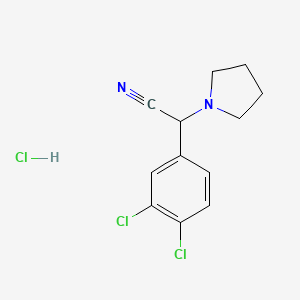
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)
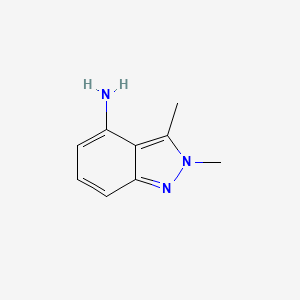
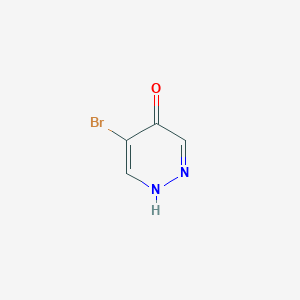
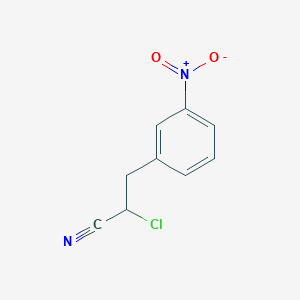
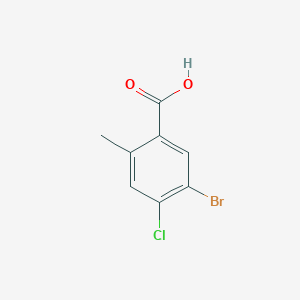

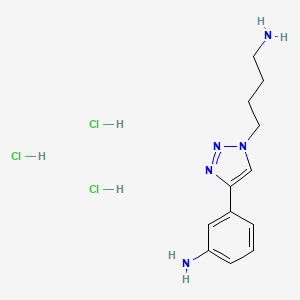
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)
